Lanreotide

Description

Properties

IUPAC Name |

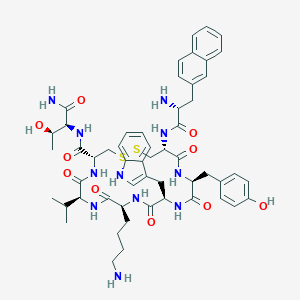

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDHBTGHUJUUFI-SCTWWAJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H69N11O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127984-74-1 (acetate salt) | |

| Record name | Lanreotide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60897514 | |

| Record name | Lanreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1096.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108736-35-2 | |

| Record name | Lanreotide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Action

Somatostatin (B550006) Receptor Binding and Activation Research

Lanreotide's therapeutic efficacy is rooted in its ability to bind to and activate specific somatostatin receptor subtypes, which are G-protein-coupled receptors. mdpi.commdpi.com

This compound (B11836) demonstrates high binding affinity for human somatostatin receptors 2 (SSTR2) and 5 (SSTR5), with a reduced binding affinity for SSTR1, SSTR3, and SSTR4. drugbank.comdroracle.airesearchgate.netfda.govpnas.orgjci.orgnih.gov This preferential binding to SSTR2 and SSTR5 is considered the primary mechanism responsible for its inhibitory effects on growth hormone (GH) secretion. droracle.aifda.gov Research indicates that SSTR2 and SSTR5 are the most prominent somatostatin receptor subtypes expressed in somatotropic adenomas, which are often the target of this compound therapy. nih.gov

A comparative overview of this compound's affinity for somatostatin receptor subtypes is presented in the table below:

| Somatostatin Receptor Subtype | This compound Affinity |

| SSTR2 | High |

| SSTR5 | High |

| SSTR1 | Reduced/Low |

| SSTR3 | Reduced/Low |

| SSTR4 | Reduced/Low |

Note: Data compiled from various research findings. drugbank.comdroracle.airesearchgate.netfda.govpnas.orgjci.orgnih.gov

Upon binding to SSTRs, particularly SSTR2 and SSTR5, this compound initiates a cascade of intracellular signaling events. drugbank.comresearchgate.net These receptors are primarily coupled to inhibitory G proteins (Gi/Go), which play a crucial role in mediating the downstream effects. mdpi.commdpi.comnih.gov The activation of SSTRs by this compound leads to the modulation of various intracellular signaling pathways, contributing to its antisecretory and antiproliferative actions. ipsen.comnih.govdovepress.comnih.gov

A key downstream effect of SSTR activation by this compound is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). drugbank.commdpi.comresearchgate.netmdpi.comnih.govresearchgate.net This inhibition leads to a significant reduction in intracellular cAMP levels. drugbank.commdpi.comresearchgate.netmdpi.comnih.govresearchgate.net The suppression of cAMP is a fundamental mechanism contributing to this compound's antisecretory effects, as reduced cAMP levels can inhibit hormone release. drugbank.commdpi.comnih.gov Furthermore, chronic stimulation of cAMP production is known to promote neuroendocrine tumor cell proliferation, suggesting that cAMP suppression also contributes to this compound's antiproliferative actions. nih.gov

This compound's interaction with SSTRs also leads to the modulation of ion channels, specifically potassium (K+) and calcium (Ca2+) currents. drugbank.comresearchgate.netmdpi.comnih.govcore.ac.uk Activation of SSTRs can stimulate outward K+ channels, including inward rectifier K+ channels (Kir3.x), which results in membrane hyperpolarization. drugbank.comresearchgate.netmdpi.comnih.govcore.ac.uk This hyperpolarization makes the cell less excitable and contributes to the inhibitory effects on secretion. drugbank.comresearchgate.netmdpi.comnih.gov Simultaneously, this compound inhibits voltage-dependent Ca2+ channels, thereby reducing intracellular Ca2+ entry. drugbank.comresearchgate.netmdpi.comnih.govcore.ac.ukpsu.edunih.govresearchgate.net

The reduction in intracellular Ca2+ levels, achieved through the inhibition of voltage-dependent Ca2+ channels, is crucial for this compound's inhibitory actions. drugbank.comresearchgate.netmdpi.comnih.govcore.ac.ukpsu.edunih.govresearchgate.net This inhibition of Ca2+ entry directly contributes to the suppression of Ca2+-mediated depolarization, which is a critical step in the release of various hormones and other secretory products. drugbank.comresearchgate.netmdpi.comnih.govcore.ac.ukpsu.edunih.gov Studies have shown that this compound can significantly reduce the spike and plateau phases of intracellular Ca2+ increases induced by depolarization. psu.edu The simultaneous reduction of both cAMP and intracellular Ca2+ by somatostatin analogs like this compound leads to a synergistic inhibitory effect on hormone release. nih.gov

Downstream Intracellular Signaling Pathways Research

Antisecretory Mechanisms Research

This compound exhibits potent antisecretory effects primarily through the mechanisms described above. drugbank.comresearchgate.netnih.gov By activating SSTR2 and SSTR5, this compound effectively inhibits the secretion of various hormones and other substances. drugbank.combachem.comfda.gov This includes the inhibition of growth hormone (GH) release from the pituitary gland, which is particularly relevant in conditions like acromegaly. drugbank.combachem.comdroracle.airesearchgate.netfda.govnih.gov Beyond GH, this compound also inhibits the basal secretion of motilin, gastric inhibitory peptide, and pancreatic polypeptide. fda.gov It can reduce the secretion of insulin (B600854) and glucagon (B607659) from the pancreas, which may lead to changes in glucose metabolism. bachem.comfda.govipsen.com Furthermore, it inhibits the release of gastrin, a hormone that stimulates gastric acid. bachem.com These antisecretory actions are a direct consequence of the downstream signaling pathways activated by SSTR binding, including cAMP suppression, ion channel modulation, and the inhibition of Ca2+-mediated depolarization. drugbank.commdpi.comresearchgate.netnih.govresearchgate.net

Inhibition of Growth Hormone (GH) Secretion Pathways

This compound significantly inhibits the secretion of Growth Hormone (GH) drugbank.comwikipedia.orgdroracle.aihemonc.orgncats.ionih.govcancer.govnih.govmedkoo.comnih.gov. This is a primary mechanism responsible for its efficacy in treating conditions like acromegaly, where there is an excess of GH drugbank.comwikipedia.orgdroracle.ainih.govdovepress.com. The activity at human SSTR2 and SSTR5 is considered the main pathway for GH inhibition droracle.aihemonc.orgncats.io. By reducing GH levels, this compound helps to normalize the hormonal balance in affected individuals droracle.aidovepress.com.

Inhibition of Insulin-like Growth Factor 1 (IGF-1) Secretion Pathways

The reduction of GH levels by this compound consequently leads to a decrease in the circulating levels of Insulin-like Growth Factor 1 (IGF-1) droracle.aihemonc.orgcancer.govmedkoo.comtandfonline.com. IGF-1 is largely synthesized and secreted as a result of GH signaling, and its suppression is crucial for controlling the effects of excess GH tandfonline.com. This compound's primary pharmacodynamic effect includes the reduction of both GH and IGF-1 levels, aiming to normalize these in patients with acromegaly droracle.ai.

Inhibition of Other Hormone and Peptide Secretion (e.g., glucagon, serotonin)

Beyond GH and IGF-1, this compound inhibits the secretion of various other hormones and peptides wikipedia.orgdroracle.aihemonc.orgncats.ionih.govcancer.govmedkoo.com. This broad inhibitory profile is due to its somatostatin-mimicking action. Key examples include:

Glucagon and Insulin: this compound inhibits both basal and postprandial secretion of glucagon and can reduce and delay postprandial insulin secretion, potentially affecting glucose regulation wikipedia.orgdroracle.aihemonc.orgcancercareontario.cancats.ionih.govmedkoo.comcancercareontario.caendocrine-abstracts.org.

Gastrointestinal Hormones: It inhibits the basal secretion of motilin, gastric inhibitory peptide, and pancreatic polypeptide. It also inhibits postprandial secretion of pancreatic polypeptide, gastrin, and cholecystokinin (B1591339) (CCK) droracle.aihemonc.orgncats.ionih.gov.

Serotonin (B10506): In conditions like carcinoid syndrome, this compound helps control symptoms by slowing down the production of serotonin nih.govcancerresearchuk.org.

Thyroid-Stimulating Hormone (TSH): this compound can also cause transient decreases in nocturnal release of TSH wikipedia.orghemonc.orgcancer.govmedkoo.com.

Antiproliferative Mechanisms Research

This compound exhibits significant antiproliferative effects, which are crucial for its role in managing neuroendocrine tumors drugbank.comfrontiersin.orgmdpi.comcancercareontario.camdpi.comaiom.itnih.govviamedica.plnih.govresearchgate.netnih.govnih.govnih.gov. These effects are mediated through both direct and indirect mechanisms drugbank.comviamedica.plnih.govnih.govnih.gov.

Direct Tumor Somatostatin Receptor Activation Effects (Cell Cycle Arrest, Apoptosis)

Direct antiproliferative effects of this compound occur through the activation of SSTRs on tumor cells drugbank.comfrontiersin.orgmdpi.comcancercareontario.camdpi.comnih.govviamedica.plnih.govnih.govendocrine-abstracts.org. This activation induces downstream cellular pathways that lead to cell cycle arrest and/or apoptosis (programmed cell death) drugbank.comfrontiersin.orgmdpi.commdpi.comnih.govviamedica.plnih.govendocrine-abstracts.org. For instance, somatostatin, and by extension its analog this compound, can induce hyperphosphorylation of the retinoblastoma gene product, leading to G1 cell cycle arrest dovepress.com. Apoptosis can also be mediated by SSTR3 activation dovepress.com. Research indicates that SSTR2 and SSTR3 are involved in the induction of apoptosis in neuroendocrine tumor cells mdpi.comendocrine-abstracts.org.

Indirect Inhibition of Mitogenic Growth Factors (e.g., IGFs)

This compound also exerts indirect antiproliferative effects by inhibiting the release and activity of various mitogenic growth factors frontiersin.orgcancercareontario.caaiom.itviamedica.plnih.govnih.govdovepress.comdovepress.com. This includes the suppression of growth factors and trophic hormones, such as IGFs (Insulin-like Growth Factors) frontiersin.orgcancercareontario.caaiom.itnih.govnih.govdovepress.com. By reducing the levels of these factors, which normally stimulate cell proliferation, this compound indirectly hinders tumor growth cancercareontario.canih.govdovepress.com. This mechanism complements its direct receptor-mediated actions.

Pharmacokinetic and Pharmacodynamic Profiles in Clinical Contexts

Absorption Dynamics from Sustained-Release Formulations

Lanreotide's sustained therapeutic effect is primarily attributed to its unique absorption dynamics from sustained-release formulations, which involve depot formation, an initial rapid release phase, and subsequent long-term release kinetics leading to steady-state concentrations.

Depot Formation and Sustained Release Mechanisms

Upon deep subcutaneous injection, This compound (B11836) forms a drug depot at the injection site. This depot formation is a result of the interaction between the this compound acetate (B1210297) formulation, typically a supersaturated gel of this compound acetate and water, and physiological fluids mims.comlabsolu.caguidetopharmacology.orgwikipedia.orgnih.gov. The sustained release of this compound from this depot is primarily governed by two mechanisms: dissolution and passive diffusion of the precipitated drug into the surrounding tissues and bloodstream mims.comguidetopharmacology.orgnih.gov. The formulation's design, often involving peptide self-assembly to form nanotubes, facilitates a stable and linear release profile over an extended period, such as 28 days labsolu.cawikipedia.org.

Characterization of Initial Rapid Release Phase

Following subcutaneous administration, this compound exhibits an initial rapid release phase. During the first few days of treatment, any drug that has not precipitated into the depot is quickly absorbed mims.comnih.govcpu-bioinfor.org. This leads to peak serum concentrations (Cmax) occurring within the first day after a single injection nih.govnih.gov. For instance, a 120 mg dose in gastroenteropancreatic neuroendocrine tumor (GEP-NET) patients has shown mean Cmax values of 7.49 ± 7.58 ng/mL within the first day nih.gov. In acromegalic patients receiving 60, 90, and 120 mg doses, average maximum serum concentrations of 1.6, 3.5, and 3.1 ng/mL, respectively, were achieved within 6 to 24 hours nih.gov.

Table 1: Initial Peak Serum Concentrations (Cmax) of this compound After Single Subcutaneous Administration

| Dose (mg) | Mean Cmax (ng/mL) | Time to Cmax (hours) | Patient Population | Reference |

| 60 | 1.6 | 6 | Acromegalic | nih.gov |

| 90 | 3.5 | 6 | Acromegalic | nih.gov |

| 120 | 3.1 | 24 | Acromegalic | nih.gov |

| 120 | 7.49 ± 7.58 | Within first day | GEP-NET | nih.gov |

Long-Term Release Kinetics and Steady-State Achievement

After the initial rapid release, this compound concentrations decrease slowly, adhering to first-order kinetics nih.govuni.luuni.lu. The sustained release is reflected in a prolonged apparent terminal half-life, which typically ranges from approximately 22 to 50 days mims.comnih.govnih.govuni.lu. For example, reported half-life values include 23 to 30 days wikipedia.orgnih.gov, 28 to 36 days, and 49.8 ± 28.0 days in GEP-NET patients nih.gov.

Steady-state serum levels of this compound are generally achieved after approximately 4 to 5 injections, corresponding to 4 to 5 months of treatment when administered every 4 weeks nih.gov. Once steady-state is reached, serum concentrations are sustained for extended periods, with observations up to 96 weeks after the first injection in some studies nih.gov. Linear pharmacokinetics, where Cmax values increase proportionally with dose, have been observed in acromegalic patients nih.govnih.gov. At steady state, mean Cmax values for 60, 90, and 120 mg doses were 3.8, 5.7, and 7.7 ng/mL, respectively, with corresponding mean trough (Cmin) values of 1.8, 2.5, and 3.8 ng/mL nih.govnih.gov.

Table 2: Steady-State Serum Concentrations of this compound After Repeated Subcutaneous Administration Every 4 Weeks

| Dose (mg) | Mean Steady-State Cmax (ng/mL) | Mean Steady-State Cmin (ng/mL) | Reference |

| 60 | 3.8 ± 0.5 | 1.8 ± 0.3 | nih.govnih.gov |

| 90 | 5.7 ± 1.7 | 2.5 ± 0.8 | nih.govnih.gov |

| 120 | 7.7 ± 2.5 | 3.8 ± 1.2 | nih.govnih.gov |

Distribution and Systemic Exposure Studies

Studies on this compound's distribution indicate a limited extravascular distribution following intravenous administration nih.gov. The estimated steady-state volume of distribution (Vss) for this compound ranges from approximately 15.1 L to 18.3 L mims.comnih.gov. This compound demonstrates considerable protein binding in human serum, with reported values ranging from 78% to 83%.

Table 3: Key Distribution Parameters of this compound

| Parameter | Value (Range) | Reference |

| Volume of Distribution (Vss) | 15.1 - 18.3 L | mims.comnih.gov |

| Protein Binding (Human Serum) | 78% - 83% | |

| Extravascular Distribution | Limited | nih.gov |

Metabolism and Elimination Pathways Research

This compound undergoes extensive metabolism in the body.

Biliary Excretion and Gastrointestinal Metabolism

The primary route of elimination for unchanged this compound is minimal. Less than 5% of the administered dose is excreted in urine, and less than 0.5% is recovered unchanged in feces mims.comnih.govcpu-bioinfor.orgnih.gov. This low recovery of unchanged drug in urine and feces strongly suggests that this compound is extensively metabolized, primarily in the gastrointestinal tract following biliary excretion.

Population Pharmacokinetic-Pharmacodynamic Modeling

Population pharmacokinetic-pharmacodynamic (PK/PD) modeling provides a comprehensive understanding of the relationship between this compound exposure and its biological effects. Studies have utilized this approach to characterize how serum concentrations of this compound correlate with the modulation of key biomarkers, particularly in conditions like acromegaly. For instance, a population pharmacodynamic model has been developed to describe the relationship between this compound serum concentrations (C(P)) and its effects on growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in patients with acromegaly nih.gov.

The relationship between this compound and GH serum concentration can be described using an inhibitory Emax model, which accounts for the incomplete inhibition of GH endocrine-abstracts.orghres.ca. This model indicates a maximum possible reduction in GH levels endocrine-abstracts.org.

Relationship between Serum Concentrations and Biomarker Modulation (GH, IGF-1)

This compound's efficacy in conditions like acromegaly is directly linked to its ability to suppress GH and IGF-1 levels. Research indicates that specific serum concentrations of this compound are associated with varying degrees of hormonal control. For example, a this compound concentration (C(P)) of 3.4 ng/mL was found to achieve hormonal control (GH and IGF-1) in 21% of previously untreated patients and 36% of previously treated patients nih.gov. When focusing solely on GH, this same concentration corresponded to 33% and 56% control rates in untreated and previously treated patients, respectively nih.gov.

The maximum effect (Emax) observed for GH reduction with this compound was reported to be approximately 82% endocrine-abstracts.orghres.ca. The concentration of this compound associated with a 50% reduction in mean GH values (EC50) ranged from 0.206 ng/mL to 0.612 ng/mL in responder patients endocrine-abstracts.orghres.ca.

Clinical studies have shown significant reductions in GH and IGF-1 levels following this compound therapy. For instance, in one study, four weeks after the first injection, serum GH levels decreased by over 50% from baseline in 63% of patients, and by week 52, this increased to 82% nih.gov. Normalization of IGF-1 levels was achieved in 59% of patients by week 52, with 43% achieving both GH levels ≤ 2.5 ng/ml and normalized IGF-1 levels nih.gov.

Table 1: this compound Impact on GH and IGF-1 Control in Acromegaly Patients

| Parameter | Week 4 (% of Patients) | Week 16 (% of Patients) | Week 52 (% of Patients) |

| >50% Reduction in GH Levels | 63% nih.gov | 72% nih.gov | 82% nih.gov |

| GH Levels ≤ 2.5 ng/mL | 49% nih.gov | 49% nih.gov | 54% nih.gov |

| Normalized IGF-1 Levels | 54% nih.gov | 54% nih.gov | 59% nih.gov |

| Both GH ≤ 2.5 ng/mL & Normalized IGF-1 | 38% nih.gov | 38% nih.gov | 43% nih.gov |

Note: Data derived from a randomized, placebo-controlled, multicenter study with a 52-week open extension in acromegaly patients receiving this compound Autogel® therapy nih.gov.

Pharmacodynamic Effects on Immune Function

While this compound is primarily known for its endocrine and anti-proliferative effects, emerging research highlights its significant pharmacodynamic effects on immune function, particularly in vivo and within the context of the tumor microenvironment mdpi.comnih.govendocrine-abstracts.org. Somatostatin (B550006) analogs, including this compound, have demonstrated immunomodulatory properties, which may contribute to their therapeutic efficacy dovepress.comnih.govnih.gov. In vitro studies using healthy donor T cells have shown that this compound can affect somatostatin receptor expression, but direct effects on functional immune response parameters such as cytokine production or T cell apoptosis were not observed mdpi.comendocrine-abstracts.orgascopubs.orgascopubs.org. However, in vivo studies in patients with neuroendocrine tumors (NETs) reveal distinct immunomodulatory effects mdpi.comnih.govendocrine-abstracts.orgascopubs.orgascopubs.org.

Impact on Immune Cell Signaling Pathways (e.g., Wnt, TCR, NF-kB)

In patients with gastroenteropancreatic NETs, this compound therapy has been shown to induce differential effects on immune cell signaling pathways, correlating with clinical response mdpi.comnih.govendocrine-abstracts.orgascopubs.orgascopubs.org. Specifically, in responders to this compound treatment, there were reduced effects on Wnt, T cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling in CD8+ T cells compared to non-responders mdpi.comnih.govendocrine-abstracts.orgascopubs.orgascopubs.orgresearchgate.net. This suggests a modulation of these critical pathways involved in T cell activation and immune responses.

Effects on Cytokine and Chemokine Signaling

This compound also influences cytokine and chemokine signaling, with observed differences between treatment responders and non-responders in NET patients. Responders to this compound therapy showed reduced effects on cytokine and chemokine signaling compared to non-responders mdpi.comnih.govendocrine-abstracts.orgascopubs.orgascopubs.org. Furthermore, this compound treatment has been reported to promote a Th1 cytotoxic immune-phenotype in patients with NETs originating from intestinal sites nih.govnih.gov. Studies have evaluated the effects of this compound on specific cytokine patterns, including IL-2, IL-4, IL-6, IL-10, IFN-γ, and TNFα nih.govnih.gov. Additionally, this compound has demonstrated anti-inflammatory activities, such as mitigating lipopolysaccharide (LPS)-induced inflammation in endothelial cells and mouse lungs researchgate.net.

Ubiquitination and Proteasome Degradation Genes

Table 2: In Vivo Immunomodulatory Effects of this compound in NET Patients (Responders vs. Non-Responders)

| Immune Parameter | Effect in Responders vs. Non-Responders (In Vivo) | Reference |

| Wnt Signaling in CD8+ T cells | Reduced effects | mdpi.comnih.govendocrine-abstracts.org |

| T Cell Receptor (TCR) Signaling in CD8+ T cells | Reduced effects | mdpi.comnih.govendocrine-abstracts.org |

| NF-kB Signaling in CD8+ T cells | Reduced effects | mdpi.comnih.govendocrine-abstracts.org |

| Cytokine and Chemokine Signaling | Reduced effects | mdpi.comnih.govendocrine-abstracts.org |

| Ubiquitination and Proteasome Degradation Genes | Greater effects (upregulation) | mdpi.comnih.govendocrine-abstracts.org |

| Th1 Cytotoxic Immune-Phenotype (Intestinal NETs) | Promoted | nih.govnih.gov |

Note: Data primarily from studies on gastroenteropancreatic neuroendocrine tumor (NET) patients mdpi.comnih.govendocrine-abstracts.orgnih.govnih.govascopubs.orgascopubs.orgresearchgate.net.

Preclinical and Translational Research Investigations

In Vivo Animal Model Research

Hormone Regulation in Animal Models

Preclinical studies in animal models have demonstrated Lanreotide's significant impact on various hormonal pathways. In rats, sheep, and monkeys, This compound (B11836) has been shown to inhibit both basal and stimulated growth hormone (GH) release. nih.gov This inhibitory effect on GH secretion is considered a primary mechanism for its therapeutic applications. rcsb.orgneuromics.com

Furthermore, animal studies have indicated that this compound influences insulin-like growth factor-I (IGF-I) levels. In rabbits, this compound was observed to prevent the transient accumulation of vascular IGF-I after endothelial denudation, suggesting a local biological effect by inhibiting IGF-I accumulation in coronary vascular smooth muscle cells. rndsystems.com In rats, this compound administration acutely decreased circulating total and free IGF-I, with a relatively greater reduction in free IGF-I, and increased insulin-like growth factor-binding protein-1 (IGFBP-1). rndsystems.com

Beyond the GH/IGF-I axis, this compound's pharmacological studies in animals have shown its ability to inhibit the secretion of insulin (B600854) and glucagon (B607659), similar to natural somatostatin (B550006). neuromics.com While it was less active than somatostatin or octreotide (B344500) in inhibiting glucose-stimulated insulin secretion in rats, it was equipotent in inhibiting insulin-induced glucagon release. nih.gov this compound also demonstrated an inhibitory effect on prolactin secretion in rats, potentially related to its impact on the development of prolactin-secreting cells. nih.gov

In mouse xenograft models of GH3 tumors (a pituitary tumor cell line), this compound moderately inhibited tumor growth, demonstrating its anti-proliferative effects.

The following table summarizes key findings on hormone regulation in animal models:

| Hormone/Factor | Animal Model | Observed Effect of this compound | Relevant SSTR Affinity | Source |

| Growth Hormone (GH) | Rats, Sheep, Monkeys | Inhibition of basal and stimulated release | SSTR2, SSTR5 rcsb.orgnih.gov | rcsb.orgnih.govneuromics.com |

| Insulin-like Growth Factor-I (IGF-I) | Rabbits, Rats | Prevention of vascular accumulation (local); Acute decrease in circulating total and free IGF-I | SSTR2, SSTR5 rcsb.orgnih.gov | rndsystems.com |

| Insulin-like Growth Factor-Binding Protein-1 (IGFBP-1) | Rats | Increase in circulating levels | SSTR2, SSTR5 rcsb.orgnih.gov | rndsystems.com |

| Insulin | Animals | Inhibition of secretion (less active than somatostatin/octreotide in glucose-stimulated secretion) | SSTR2, SSTR5 neuromics.com | nih.govneuromics.com |

| Glucagon | Animals | Inhibition of secretion (equipotent to somatostatin/octreotide in insulin-induced release) | SSTR2, SSTR5 neuromics.com | nih.govneuromics.com |

| Prolactin | Rats | Inhibitory effect on secretion | Not specified in context of prolactin, but generally SSTR2, SSTR5 nih.gov | nih.gov |

Biomarker Discovery and Validation Research

This compound's efficacy in managing neuroendocrine tumors (NETs) has spurred significant research into identifying and validating biomarkers that can monitor treatment response and disease progression. This includes investigating circulating biochemical markers and assessing somatostatin receptor expression through imaging.

Circulating Biomarkers (e.g., Chromogranin A, Neuron-Specific Enolase) in Response Monitoring

Circulating biomarkers play a crucial role in the diagnosis and monitoring of NETs. Chromogranin A (CgA) is a widely recognized prognostic and diagnostic biomarker, often elevated in patients with metastatic NETs. This compound treatment has been shown to normalize CgA levels in a considerable proportion of patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs), with reductions in CgA release correlating with clinical benefits. However, it is important to note that CgA levels can also be influenced by somatostatin analog (SSA) therapy itself.

Another traditional marker, Neuron-Specific Enolase (NSE), is also discussed in the context of neuroendocrine neoplasms. NSE is mainly expressed in neurons and neuroendocrine cells and its elevated levels in blood and tissues are associated with various neuroendocrine-derived tumors. While CgA and NSE are traditional markers, their clinical utility can be limited by issues affecting their specificity and sensitivity.

A post-hoc analysis of the CLARINET study, which investigated this compound in non-functional metastatic enteropancreatic NETs, demonstrated that monitoring both urinary 5-hydroxyindoleacetic acid (5-HIAA) and plasma CgA can be useful in managing patients with non-functional NETs. In this study, patients treated with this compound showed significantly greater reductions in 5-HIAA and CgA compared to placebo-treated patients among those who did not progress. Progression-free survival (PFS) was significantly prolonged in both 5-HIAA and CgA responders, regardless of the treatment arm.

Somatostatin Receptor Expression via Imaging Techniques

Somatostatin receptor (SSTR) expression is a key feature of well-differentiated NETs, particularly subtypes 2 and 5, and is crucial for both diagnostic and therapeutic implications. wikipedia.org Imaging techniques utilizing radiolabeled somatostatin analogs are essential for assessing SSTR status. Positron Emission Tomography/Computed Tomography (PET/CT) with Gallium-68 (⁶⁸Ga)-DOTA-conjugated somatostatin receptor targeting peptides, such as ⁶⁸Ga-DOTATATE or ⁶⁸Ga-DOTATOC, has largely replaced older scintigraphy methods due to improved sensitivity and resolution. ⁶⁸Ga-DOTATATE binds with high affinity to SSTR2, which is the most commonly expressed subtype in NETs. wikipedia.org

Research has explored the influence of this compound therapy on SSTR expression and uptake in imaging. A prospective study investigated the effect of this compound use on the uptake of ⁶⁸Ga-DOTATATE in patients with NETs. Contrary to previous assumptions that long-acting somatostatin analogs might decrease tumor detectability, the study found that ⁶⁸Ga-DOTATATE uptake in tumor lesions actually increased significantly after this compound injection. Conversely, uptake in normal tissues like the liver, spleen, and thyroid gland decreased, leading to a higher tumor-to-liver ratio. This suggests that this compound injection prior to ⁶⁸Ga-DOTATATE PET/CT does not hinder tumor uptake and may even enhance the tumor-to-background contrast.

A study is currently recruiting to visualize and quantify SSTR expression and occupancy directly before and after this compound injection in NET patients using [⁶⁸Ga]-DOTATATE PET, aiming to correlate tumor uptake with size and this compound binding, and assess differences in uptake in normal tissue.

Exploration of Novel Biochemical Markers

Beyond traditional circulating biomarkers, research continues to explore novel biochemical markers for NETs, particularly in the context of this compound treatment. The RAISE project, for instance, examined "response heterogeneity," defined as the coexistence of responding and non-responding lesions, as a potential predictive marker for progression-free survival (PFS) in patients with NETs treated with this compound. This concept, estimated using imaging scans, was linked with worse outcomes for patients, suggesting its potential utility in understanding treatment response.

Another area of exploration involves the immune system and cytokine modulation. This compound has multiple modulatory effects on the immune system, and studies have evaluated its effects on the expression of Th1 and Th2 cytokine patterns in the serum of NET patients and in NET cell lines. medchemexpress.com Findings suggest that this compound treatment can promote a Th1 cytotoxic immune-phenotype in patients with intestinal NETs. Immunological profiling of patients with advanced NETs could potentially identify predictive biomarkers for somatostatin analog responses. medchemexpress.com Research also investigates gene expression changes associated with response to somatostatin analogs in gastrointestinal NETs. These novel approaches aim to identify new biomarkers for early diagnosis, treatment response evaluation, and potential new therapeutic targets.

Clinical Efficacy and Outcomes Research

Neuroendocrine Tumors (NETs)

Lanreotide (B11836) plays a crucial role in the treatment paradigm for NETs, primarily through its ability to inhibit tumor growth and manage associated symptoms.

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

The antiproliferative efficacy of this compound in GEP-NETs was notably established by the CLARINET (Controlled Study of this compound Antiproliferative Response In NeuroEndocrine Tumors) study, a pivotal Phase 3, randomized, double-blind, placebo-controlled trial. In the core CLARINET study, this compound significantly prolonged progression-free survival (PFS) in patients with metastatic GEP-NETs. The median PFS in the this compound group was not reached, compared to 18.0 months in the placebo group researchgate.netresearchgate.nettargetedonc.com. This translated to a hazard ratio (HR) of 0.47 (95% CI, 0.30-0.73; p < 0.001), indicating a substantial reduction in the risk of progression or death with this compound treatment targetedonc.com.

Further insights into long-term efficacy were provided by the CLARINET open-label extension (OLE) study, which reported a median PFS of 38.5 months for patients who continued on this compound researchgate.netnih.govnih.govnanets.net. Real-world observational studies have also corroborated these findings, with a 24-month PFS rate of 73.7% (95% CI 63.1–81.7) observed in a community oncology setting nih.gov.

While the primary focus is on this compound monotherapy, it is worth noting that combination therapies involving this compound have also shown promising PFS outcomes. For instance, the STARTER-NET trial demonstrated that the combination of everolimus (B549166) and this compound extended median PFS to 29.7 months, compared to 11.5 months with everolimus monotherapy in patients with GEP-NETs exhibiting poor prognostic factors asco.orgoncnursingnews.comonclive.comfirstwordpharma.comgioncologynow.com.

Table 1: Key Progression-Free Survival (PFS) Outcomes with this compound in GEP-NETs

| Study / Treatment Arm | Median PFS (months) | 95% Confidence Interval (CI) | Hazard Ratio (HR) vs. Placebo (95% CI) | p-value |

| CLARINET (this compound) | Not Reached | NE, NE | 0.47 (0.30-0.73) | <0.001 |

| CLARINET (Placebo) | 18.0 | NE, NE | - | - |

| CLARINET OLE (this compound) | 38.5 | 30.9-59.4 | - | - |

| STARTER-NET (Everolimus + this compound) | 29.7 | 20.5-NE | 0.38 (0.15-0.96) vs. Everolimus alone | 0.00017 |

| STARTER-NET (Everolimus Monotherapy) | 11.5 | 9.0-19.8 | - | - |

| Real-World Study (this compound) | Not Reached | NE, NE (24-month PFS: 73.7%) | - | - |

NE: Not Evaluable

Beyond prolonging PFS, this compound has demonstrated a notable ability to achieve disease control in GEP-NET patients. In the CLARINET study, the disease control rate (defined as partial response or stable disease) was 66% in the this compound group, compared to 43% in the placebo group nih.gov. This high rate of disease stabilization was observed despite a relatively low objective response rate (e.g., 2%), highlighting this compound's primary mechanism of action as an antiproliferative agent researchgate.net.

In the STARTER-NET trial, the combination of everolimus and this compound resulted in a disease control rate of 91.5%, compared to 87.0% with everolimus monotherapy asco.orgonclive.comfirstwordpharma.comgioncologynow.com.

Table 2: Disease Control Rates (DCR) with this compound in GEP-NETs

| Study / Treatment Arm | Disease Control Rate (%) |

| CLARINET (this compound) | 66 |

| CLARINET (Placebo) | 43 |

| STARTER-NET (Everolimus + this compound) | 91.5 |

| STARTER-NET (Everolimus Monotherapy) | 87.0 |

This compound's antiproliferative efficacy has been observed across various patient subgroups, with certain factors influencing outcomes. The CLARINET study specifically included patients with well- or moderately differentiated non-functioning GEP-NETs with a Ki-67 proliferation index of less than 10% researchgate.netnanets.netnih.govascopubs.org. This compound is considered a first-line therapy for pancreatic NETs with a Ki-67 proliferation index of up to 10% termedia.pl.

Studies have indicated that a lower Ki-67 proliferation index (e.g., up to 5%) is significantly associated with disease stability under this compound therapy ucl.ac.uknih.gov. Furthermore, pretreatment stability and low-to-moderate hepatic tumor involvement (≤ 25%) have also been identified as factors associated with tumor control during this compound treatment nih.gov. The benefit in PFS with this compound has been observed irrespective of tumor burden researchgate.netresearchgate.net. A subgroup analysis of the CLARINET trial specifically in pancreatic NETs demonstrated improved progression-free survival and increased disease control with this compound compared to an observation strategy targetedonc.com.

Carcinoid Syndrome Management

This compound is also effective in managing the debilitating symptoms associated with carcinoid syndrome, which often arise from functional neuroendocrine tumors. Clinical studies, such as the ELECT (Evaluation of this compound Depot/Autogel Efficacy and Safety as a Carcinoid Syndrome Treatment) study, have demonstrated its efficacy in controlling symptoms like diarrhea and flushing.

This compound has been shown to induce symptomatic improvement in 65–72% of patients and a biochemical response (e.g., reduction in 5-HIAA levels) in 45–46% of patients with carcinoid syndrome bioscientifica.com. The ELECT study, a Phase 3, randomized, double-blind, placebo-controlled trial, confirmed that this compound significantly reduced the need for short-acting octreotide (B344500) rescue medication for symptomatic control of carcinoid syndrome nanets.netascopubs.orgdovepress.com. Specifically, patients treated with this compound were approximately twice as likely to achieve complete treatment success (defined as 0 days of rescue short-acting octreotide between weeks 12-15) compared to placebo (52% vs 26%; RR = 1.996 [95% CI: 1.009, 3.950], P=0.0471) nanets.net. This benefit was consistent across both treatment-naïve and octreotide-experienced patients dovepress.com.

Acromegaly

This compound is also a significant therapeutic option for patients with acromegaly, a condition characterized by excessive growth hormone (GH) and insulin-like growth factor-1 (IGF-1) levels thieme-connect.comthieme-connect.comnih.gov.

This compound has demonstrated effectiveness in normalizing GH and IGF-1 levels in acromegaly patients. In a 48-week, open-label, multicenter phase III trial, this compound Autogel resulted in normalized age-adjusted IGF-1 levels in 43% of patients (95% CI 31–55) nih.govnih.gov. Mean GH levels decreased from 6.2 µg/l to 1.5 µg/l by the study's end, with 85% of patients achieving GH levels ≤ 2.5 µg/l (95% CI 76.7–94.3) and 45% achieving levels < 1 µg/l (95% CI 32.8–57.6) nih.govnih.gov. A combined criterion of GH levels ≤ 2.5 µg/l and normalized IGF-1 levels was met by 38% of patients nih.govnih.gov.

Another study showed that after a median follow-up of 24 months, IGF-I normalized in 65% of patients, and GH fell to less than 2.5 µ g/liter in 63% of patients researchgate.net. A progressive increase in IGF-I normalization was observed, from 49% at 1 year to 77% at 3 years researchgate.net. In a German database analysis, acromegaly was biochemically controlled in 73% of patients at the last evaluation on this compound endocrine-abstracts.org.

Table 3: this compound Efficacy in GH and IGF-1 Normalization in Acromegaly

| Study/Parameter | IGF-1 Normalization Rate | GH ≤ 2.5 µg/L Rate | Combined Control (GH ≤ 2.5 µg/L & Normal IGF-1) |

| 48-week study | 43% nih.govnih.gov | 85% nih.govnih.gov | 38% nih.govnih.gov |

| 24-month follow-up | 65% researchgate.net | 63% researchgate.net | Not specified |

| German RWE | Not specified | Not specified | 73% endocrine-abstracts.org |

| 52-week extension study | 59% nih.gov | 54% nih.gov | 43% nih.gov |

This compound has demonstrated the ability to reduce pituitary tumor volume in patients with acromegaly. A systematic review of the literature indicated that 32.8% of patients experienced varying degrees of tumor shrinkage (from 10% to 77%) during this compound SR or Autogel treatment nih.gov.

The PRIMARYS study, a 48-week, multicenter, open-label, single-arm study, specifically investigated the effects of primary this compound Autogel treatment (120 mg every 28 days) on tumor size in treatment-naïve acromegalic patients with GH-secreting macroadenomas nih.govnih.govoup.com. The study's primary endpoint was the proportion of patients achieving clinically significant (≥20%) tumor volume reduction (TVR) nih.govnih.gov.

Results from the PRIMARYS study showed that clinically significant TVR (≥20%) at 48 weeks was achieved by 62.9% (95% CI, 52.0-72.9) of patients in the primary analysis nih.gov. Early and sustained reductions were observed, with 54.1% of patients achieving clinically significant TVR by 12 weeks nih.govnih.govoup.com. Mean tumor volume reductions from baseline were 20% by week 12, 25% by week 24, and 27% by the study's end oup.com.

Table 4: PRIMARYS Study: Tumor Volume Reduction (TVR) with this compound Autogel

| Time Point | Proportion of Patients with ≥20% TVR (95% CI) | Mean Tumor Volume Reduction from Baseline |

| Week 12 | 54.1% nih.govnih.govoup.com | 20% oup.com |

| Week 24 | 56.3% oup.com | 25% oup.com |

| Week 48 | 62.9% (52.0-72.9%) nih.gov | 27% oup.com |

In another long-term study of 14 acromegalic patients, a significant decrease in pituitary tumor volume was observed in 3 (13%) patients oup.com.

Long-Term Efficacy and Tachyphylaxis Research

In the context of acromegaly, a chronic disorder characterized by excessive growth hormone (GH) and insulin-like growth factor-I (IGF-I) secretion, this compound treatment has shown durable effectiveness. Multiple studies indicate that long-term administration of this compound is successful in controlling GH and IGF-I hypersecretion flybase.orgnih.govnih.govuni.lu. Notably, research has reported a progressive increase in the rate of IGF-I normalization over a three-year period, with a significant proportion of patients achieving normalized IGF-I levels and suppressed GH levels nih.govuni.lu.

Regarding tachyphylaxis, a phenomenon where a rapid decrease in response to a drug occurs after its initial administration, studies on long-term this compound treatment in acromegaly generally report its absence flybase.orgnih.govuni.lu. This suggests that the therapeutic effects of this compound are largely maintained over prolonged periods. However, one specific report described a case of partial tachyphylaxis to somatostatin (B550006) analogues in a patient with acromegaly, attributing this to potential somatostatin receptor desensitization and the presence of circulating antibodies against somatostatin analogues cpu-bioinfor.org. This highlights the complexity of long-term treatment responses and the need for continued observation.

Exploratory Therapeutic Applications

Beyond its established indications, this compound is being actively investigated for its potential therapeutic utility in several other challenging medical conditions.

Congenital Hyperinsulinism

Congenital hyperinsulinism (CHI) is a rare genetic disorder characterized by dysregulated insulin (B600854) secretion leading to persistent hypoglycemia. This compound has emerged as a promising alternative insulinostatic therapy, particularly for cases that are resistant to conventional treatments like diazoxide (B193173) uni.luwikipedia.orgwikidata.org. A key advantage of this compound in this context is its prolonged action, which allows for stable drug concentrations and potentially reduces the frequency of injections compared to other somatostatin analogs like octreotide wikipedia.org.

Limited but encouraging research findings support its use:

A study involving two children demonstrated that this compound offered a safe and effective alternative to continuous octreotide pump therapy, with improved patient and parent satisfaction due to the reduced injection frequency mims.com.

An open single-center observational study with 12 pediatric patients who were unresponsive to diazoxide and initially treated with octreotide, reported that this compound therapy achieved persistent euglycemia in 67% of subjects. Complete effectiveness was observed in 67% of patients, while partial effectiveness was seen in 25% wikipedia.org.

In another study, switching to this compound in six patients with CHI over a mean duration of 40.8 months resulted in elevated mean blood glucose levels and a reduced risk of hypoglycemic episodes in half of the patients wikidata.org.

A retrospective cohort study of 54 individuals with hyperinsulinism indicated that this compound therapy led to a significantly longer fasting duration with plasma glucose levels above 70 mg/dL compared to pre-Lanreotide treatment. Furthermore, 42% of these patients were able to discontinue other concomitant therapies and be managed solely on this compound wikidata.org.

Table 1: Efficacy of this compound in Congenital Hyperinsulinism Studies

| Study Type / Patient Cohort | Number of Patients | Outcome Measure | Key Finding | Citation |

| Case Reports (Children) | 2 | Replacement of Octreotide pump | Safe & effective alternative; improved satisfaction | mims.com |

| Observational (Pediatric, Diazoxide-unresponsive) | 12 | Persistent Euglycemia | Achieved in 67% (8/12); complete effectiveness in 67%, partial in 25% | wikipedia.org |

| Observational (CHI patients) | 6 | Mean Blood Glucose Levels, Hypoglycemic Episodes | Raised mean blood glucose, reduced hypoglycemic risk in 3/6 patients | wikidata.org |

| Retrospective Cohort (Hyperinsulinism) | 54 | Fasting Duration (>70 mg/dL), Concomitant Therapy Discontinuation | Significantly longer fasting duration; 42% managed on this compound alone | wikidata.org |

Diabetic Macular Edema

Diabetic macular edema (DME), a leading cause of vision loss in diabetic patients, often presents as a persistent condition refractory to conventional treatments such as laser therapy, steroids, or anti-vascular endothelial growth factor (anti-VEGF) agents wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.orgmims.com. This compound is being explored as a potential therapeutic option for these challenging cases.

The proposed mechanisms of action for this compound in DME include a direct anti-VEGF effect, inhibition of growth hormone, promotion of endothelial cell apoptosis, and anti-inflammatory properties wikipedia.orgguidetopharmacology.org.

Key research findings in this area include:

Studies involving retinal pigment epithelial cell cultures and clinical investigations in patients with refractory DME have demonstrated that this compound exhibits antiapoptotic effects and leads to significant improvements in visual acuity wikipedia.orgguidetopharmacology.org.

Monthly subcutaneous injections of this compound Autogel have been identified as an effective treatment alternative for patients with persistent diabetic cystoid macular edema and poorly controlled diabetes. These studies reported progressive improvements in both macular edema and Best Corrected Visual Acuity over a 12-month treatment period fishersci.caguidetopharmacology.orgwikipedia.orgmims.com.

Table 2: Efficacy of this compound in Diabetic Macular Edema Research

| Research Focus | Patient Cohort / Model | Outcome Measures | Key Findings | Citation |

| Mechanism of Action & Clinical Efficacy | Retinal pigment epithelial cell cultures & Refractory DME patients | Anti-apoptotic effects, Visual Acuity | This compound showed antiapoptotic effects and significantly improved visual acuity | wikipedia.orgguidetopharmacology.org |

| Persistent Cystoid Macular Edema | Patients with persistent DME & poor glycemic control | Macular Edema, Best Corrected Visual Acuity | Monthly subcutaneous injections of this compound Autogel were effective, showing progressive improvement over 12 months | fishersci.caguidetopharmacology.orgwikipedia.orgmims.com |

Gastrointestinal Angiodysplasia

Recurrent bleeding from gastrointestinal angiodysplasia (GIAD) represents a significant clinical challenge. Somatostatin analogs, including this compound, have been investigated as a pharmacological approach to manage this condition, although it currently remains an unlicensed indication in many regions mims.compharmakb.comwikipedia.org.

The hypothesized mechanisms by which somatostatin analogs may reduce GIAD bleeding include a decrease in splanchnic blood flow, an increase in platelet aggregation, and the suppression of angiogenic factors through the downregulation of VEGF pharmakb.com.

Research findings regarding this compound's efficacy in GIAD bleeding include:

A retrospective study of 27 patients with GIAD bleeding or obscure gastrointestinal bleeding treated with this compound for at least six consecutive months demonstrated notable benefits. During a follow-up period of up to three years, 18.5% of patients achieved a complete response (defined as no new blood transfusion or endovenous iron doses required). Approximately 60% of patients experienced a 50% reduction in health resource consumption. Furthermore, hemoglobin values improved, and the need for admissions, blood/iron infusions, and endoscopies significantly decreased, particularly within the first two years of treatment mims.comwikipedia.org.

A systematic review highlighted that this compound appeared to significantly improve hemoglobin levels when used in conjunction with various other treatments. It also suggested that this compound might be beneficial in reducing bleeding episodes in patients undergoing argon plasma coagulation with double-balloon enteroscopy.

While some meta-analyses suggest that somatostatin analog treatment, including this compound, may be more effective than endoscopic therapy in preventing the recurrence of bleeding in both the short and long term, it is important to note that one pooled analysis indicated octreotide was associated with a better treatment response compared to this compound therapy pharmakb.com. The existing data for this compound specifically in GIAD bleeding is considered less robust, with a recognized scarcity of strong randomized controlled clinical trials mims.compharmakb.com.

Table 3: Efficacy of this compound in Gastrointestinal Angiodysplasia Research

| Study Type / Patient Cohort | Number of Patients | Outcome Measures | Key Findings | Citation |

| Retrospective Study (Recurrent GIAD/OGIB) | 27 | Complete Response, Resource Consumption, Hemoglobin, Admissions, Infusions, Endoscopies | 18.5% complete response; ~60% had 50% reduction in resource consumption; improved Hb, decreased admissions/infusions/endoscopies | mims.comwikipedia.org |

| Systematic Review | Varied (multiple studies) | Hemoglobin Levels, Bleeding Episodes | This compound appeared to significantly improve Hb levels; may reduce bleeding with APC/DBE | |

| Meta-analysis | Varied (multiple studies) | Recurrence of Bleeding | This compound (and octreotide) treatment more effective than endoscopy for preventing recurrence (short & long term) |

Safety Profile and Adverse Event Research

Characterization of Treatment-Related Adverse Events

Gastrointestinal (GI) adverse events are among the most common side effects associated with lanreotide (B11836) treatment. fda.govnih.govfda.gov These typically include diarrhea, abdominal pain, nausea, constipation, flatulence, loose stools, and vomiting. fda.govnih.govfda.gov In pooled safety studies involving 416 acromegaly patients, GI disorders were the most commonly reported adverse reactions, affecting over 5% of patients. fda.govfda.gov The majority of these events are mild to moderate in severity. fda.govfda.gov

Incidence of specific GI events in clinical trials:

Abdominal pain: Reported in 24% of patients in some trials, and 9.5% as a frequent treatment-related event in NET patients. cancercareontario.cavaluebasedcancer.com In a pivotal trial for GEP-NETs, abdominal pain was reported in 34% of this compound-treated patients compared to 24% in the placebo group. firstwordpharma.com

Diarrhea: Observed in 35% of patients in a 96-week phase 3 study (CLARINET) and 17% in a 6-month study for carcinoid syndrome. karger.comasco.orgascopubs.org

Nausea/Vomiting: Nausea was reported in 13.9% and vomiting in 18.8% of patients in the CLARINET study. asco.org

Severity: Gastrointestinal complaints, including diarrhea and abdominal pain, tend to occur with greater severity and frequency at the initiation of medication and often become less bothersome as treatment progresses. nih.gov Discontinuation of treatment due to GI reactions occurred in approximately 1% of acromegalic patients in pooled clinical studies. fda.govfda.gov

This compound, like other somatostatin (B550006) analogues, can reduce gallbladder motility, leading to the formation of gallstones (cholelithiasis) and gallbladder sludge. cancercareontario.cafda.govnih.govipsen.comfda.gov

Incidence of cholelithiasis:

In clinical studies involving 416 acromegalic patients treated with this compound, cholelithiasis and gallbladder sludge were reported in 20% of patients. fda.govfda.gov

Among 167 acromegalic patients who underwent routine gallbladder ultrasound, 17% had gallstones at baseline, and new cholelithiasis was reported in 12% of patients. fda.govfda.gov

In a 120-week clinical trial (DIPAK) involving patients with polycystic kidneys, new gallstones formed in 15% of this compound users compared to 1% in the placebo group, with an odds ratio of 25.9 for gallstone formation with this compound use. rare-liver.eunih.gov

These this compound-associated gallstones were often multiple (over 20 stones in 69% of patients) and small (≤3 mm in 63% of patients). nih.gov

Biliary complications:

While gallstones are often asymptomatic, possible complications include inflammation and infection of the gallbladder (cholecystitis) and pancreatitis. cancercareontario.cafda.gov

In the DIPAK trial, 9 out of 19 patients who developed incident gallstones during this compound treatment experienced gallstone-associated complications, with 8 of these occurring after discontinuation of treatment (median time 2.5 years post-discontinuation). rare-liver.eunih.gov This highlights a risk of complications even after cessation of therapy. nih.gov

This compound, by mimicking somatostatin, inhibits the secretion of insulin (B600854) and glucagon (B607659), which can lead to alterations in blood glucose levels, including both hypoglycemia and hyperglycemia. cancercareontario.canih.govfda.govipsen.com

Incidence of dysglycemia:

In clinical studies with acromegalic patients, adverse reactions of dysglycemia (hypoglycemia, hyperglycemia, or diabetes) were reported by 14% of patients and were considered related to the study drug in 7% of patients. fda.govnih.govfda.govfda.gov

Blood glucose levels should be monitored when this compound treatment is initiated or when the dose is changed, and antidiabetic treatment should be adjusted accordingly, especially in diabetic patients. cancercareontario.cafda.govipsen.com

Thyroid dysfunction:

Slight decreases in thyroid function have been observed during this compound treatment in acromegalic patients, though clinical hypothyroidism is rare (less than 1%). fda.govipsen.comfda.gov Thyroid function tests are recommended where clinically indicated. fda.govipsen.comfda.gov

Cardiovascular adverse events, particularly sinus bradycardia (slow heart rate), have been reported with this compound. cancercareontario.cafda.govnih.govfda.govipsen.com

Incidence of cardiovascular events:

Sinus bradycardia was the most frequently observed heart rate and rhythm disorder in pooled clinical studies, occurring in 3% of patients. fda.govfda.govfda.gov

In a study involving patients with baseline heart rates of ≥ 60 beats per minute (bpm) treated with this compound, the incidence of heart rate less than 60 bpm was 23% compared to 16% in placebo-treated patients. fda.govipsen.comfda.govdroracle.ai

The incidence of documented episodes of heart rate less than 50 bpm, as well as bradycardia reported as an adverse event, was 1% in both this compound and placebo groups. fda.govipsen.comfda.govdroracle.ai

While this compound may lead to a decrease in heart rate, the relationship of these events to the drug could not always be clearly established due to the high prevalence of underlying cardiac disease in the study populations. nih.govfda.gov Patients with pre-existing cardiac disorders may experience sinus bradycardia, and heart rate monitoring is recommended. cancercareontario.cafda.govipsen.comdroracle.ai Appropriate medical management should be initiated for symptomatic bradycardia. fda.govipsen.comdroracle.ai

Local reactions at the injection site are commonly reported with this compound administration. nih.govfda.govipsen.com

Incidence of injection site reactions:

Injection site pain (4% to 7.9%) and injection site mass (2%) were among the most frequently reported local adverse drug reactions in pooled clinical studies. fda.govfda.govwikidoc.orgvaluebasedcancer.comfda.gov

Indurations at the injection site were observed in approximately 5% of patients in a specific analysis. fda.govfda.govwikidoc.orgfda.gov

These reactions are usually mild or moderate. fda.govfda.govwikidoc.org

Injection site adverse reactions were more commonly reported soon after the start of treatment and tended to decrease in incidence as treatment continued. fda.govnih.govfda.govwikidoc.orgfda.gov

In rare cases, these reactions led to withdrawal from clinical studies (in two subjects in pooled studies). fda.govfda.govwikidoc.orgfda.gov

Severity and Incidence Analysis of Adverse Events in Clinical Trials

Table 1: Incidence of Common Adverse Events in this compound Clinical Trials (Pooled Data)

| System Organ Class | Adverse Event | Incidence (%) (N=416 Acromegaly Patients) fda.govfda.gov | Incidence (%) (GEP-NETs Patients) asco.org |

| Gastrointestinal Disorders | Diarrhea | >5% | 34.7% |

| Abdominal Pain | >5% | 23.8% | |

| Nausea | >5% | 13.9% | |

| Vomiting | >5% | 18.8% | |

| Hepatobiliary Disorders | Cholelithiasis | 20% (overall), 12% (new) fda.govfda.gov | 8.5% (treatment-related) valuebasedcancer.com |

| Cardiac Disorders | Sinus Bradycardia | 3% fda.govfda.govfda.gov | Not specified (overall cardiac: 5.5%) fda.govfda.govdroracle.ai |

| Hypertension | 5.5% fda.govfda.gov | Not specified | |

| Metabolism and Nutrition | Dysglycemia (Hypo/Hyperglycemia) | 14% (overall), 7% (drug-related) fda.govnih.govfda.govfda.gov | Not specified |

| General Disorders & Admin Site | Injection Site Reactions | >5% (pain: 4%, mass: 2%, induration: 5%) fda.govfda.govwikidoc.orgfda.gov | 7.9% (injection-site pain) valuebasedcancer.com |

Table 2: Relative Risk of Common Adverse Events (≥10%) in CLARINET Study (this compound vs. Placebo) asco.org

| Adverse Event | This compound n (%) (N=101) | Placebo n (%) (N=103) | Relative Risk (95% CI) |

| Diarrhea | 35 (34.7) | 36 (35.0) | 1.0 (0.7, 1.4) |

| Abdominal pain | 24 (23.8) | 17 (16.5) | 1.4 (0.8, 2.5) |

| Vomiting | 19 (18.8) | 9 (8.7) | 2.2 (1.0, 4.5) |

| Nausea | 14 (13.9) | 14 (13.6) | 1.0 (0.5, 2.0) |

| Constipation | 12 (11.9) | 13 (12.6) | 0.9 (0.5, 2.0) |

| Flatulence | 12 (11.9) | 9 (8.7) | 1.4 (0.6, 3.1) |

Discontinuation rates due to adverse events are generally low. fda.govfda.gov The consistent safety profile observed across various clinical trials and long-term studies supports the favorable benefit-risk ratio for this compound in its approved indications. valuebasedcancer.com

Management Strategies for Adverse Events

This compound treatment is associated with a range of adverse events, most of which are mild to moderate in severity and often transient wikipedia.orgdrugbank.com. Gastrointestinal (GI) disturbances are the most frequently reported adverse events drugbank.comvaluebasedcancer.comsomatulinedepot.com. These typically include abdominal pain, diarrhea, nausea, and vomiting wikipedia.orgcancercareontario.cadrugbank.comvaluebasedcancer.comsomatulinedepot.com.

Management strategies for these common GI adverse events often involve supportive care, which may include dose adjustments or interruptions, the use of concomitant medications (e.g., anti-diarrheals), non-drug therapies, or dietary interventions fda.gov. For instance, GI-related effects are frequently transient and tend to improve with subsequent injections drugbank.com.

Other notable adverse events and their management considerations include:

Cholelithiasis and Gallbladder Sludge: this compound can inhibit gallbladder and GI motility, leading to the formation of gallstones or sludge, particularly with long-term use wikipedia.orgdrugbank.com. Up to 30% of patients may experience gallstone formation after one year of treatment drugbank.com. Monitoring for these conditions is important clinicaltrials.gov.

Glucose Homeostasis Abnormalities: this compound can affect the secretion of insulin and glucagon, potentially leading to changes in blood glucose levels, including both hypoglycemia and hyperglycemia cancercareontario.cadrugbank.comsomatulinedepot.comfda.govipsen.com. Close monitoring of blood glucose levels is recommended, especially at the initiation of treatment or when doses are altered, and antidiabetic treatment should be adjusted accordingly somatulinedepot.comipsen.com.

Cardiovascular Abnormalities: Sinus bradycardia may occur, particularly in patients with pre-existing cardiac conditions cancercareontario.cadrugbank.comsomatulinedepot.comipsen.com. Heart rate should be monitored in such patients cancercareontario.ca. Hypertension has also been reported cancercareontario.casomatulinedepot.comipsen.com.

Injection Site Reactions: Mild to moderate pain or reactions at the injection site are common wikipedia.orgsomatulinedepot.com. These are generally manageable and often resolve without specific intervention.

Headache and Dizziness: These neurological events are reported cancercareontario.cavaluebasedcancer.comsomatulinedepot.com. Patients experiencing dizziness should exercise caution when driving or operating machinery medicines.org.uk.

Routine risk minimization measures, such as providing specific information, warnings, and precautions in product literature, are crucial for managing these risks mpa.se. Continuous pharmacovigilance activities, including the ongoing collection and analysis of adverse reaction data, enable healthcare providers to take immediate action as necessary mpa.se. In cases of severe adverse events, discontinuation of the drug may be considered cancercareontario.ca.

The following table summarizes common adverse reactions observed in clinical trials for patients receiving this compound, particularly in the context of gastroenteropancreatic neuroendocrine tumors (GEP-NETs) somatulinedepot.com:

Table 1: Common Adverse Reactions in GEP-NET Patients Receiving this compound

| Adverse Reaction | Incidence (>10%) somatulinedepot.com |

| Abdominal Pain | 34% |

| Musculoskeletal Pain | 19% |

| Vomiting | 19% |

| Headache | 16% |

| Injection Site Reaction | 15% |

| Hyperglycemia | 14% |

| Hypertension | 14% |

| Cholelithiasis | 14% |

Long-Term Safety Profile Assessments

Long-term safety assessments of this compound have consistently demonstrated a favorable safety profile, supporting its prolonged use in chronic conditions like acromegaly and NETs valuebasedcancer.comnih.govdovepress.com. Pooled data from randomized clinical trials and their open-label extension studies have confirmed the safety and quality-of-life effects of this compound when used for more than 12 months in patients with advanced NETs valuebasedcancer.com. This comprehensive analysis indicated a consistent safety profile, often accompanied by stability or even modest improvements in the patients' quality of life valuebasedcancer.com.

Gallstone Formation: As noted, the risk of gallstone formation persists with long-term use, necessitating ongoing monitoring wikipedia.orgdrugbank.com.

Metabolic Changes: Continued monitoring of blood glucose levels is important due to the potential for sustained changes in glucose metabolism cancercareontario.cadrugbank.comsomatulinedepot.comfda.govipsen.com.

Cardiac Monitoring: While bradycardia is generally manageable, long-term cardiac monitoring may be advisable, especially for susceptible individuals cancercareontario.cadrugbank.comsomatulinedepot.comipsen.com.

Real-world evidence and post-marketing surveillance, including detailed analyses of databases like the FDA Adverse Event Reporting System (FAERS), further corroborate the established safety profile of this compound tandfonline.comresearchgate.net. These real-world data provide valuable insights into the drug's safety in a broader patient population and over longer periods, reinforcing that this compound's benefit-risk ratio remains favorable for long-term therapeutic applications tandfonline.comvaluebasedcancer.comresearchgate.net.

Immunological Aspects of Lanreotide Therapy

Immunogenicity Research

The potential for patients to develop anti-drug antibodies (ADAs) against lanreotide (B11836) has been investigated across various clinical studies and patient populations.

Anti-Lanreotide Antibody Formation Incidence and Characteristics

The incidence of anti-lanreotide antibody formation can vary depending on the patient population and the assay methodology employed. In patients with enteropancreatic NETs, the incidence of anti-lanreotide antibodies was reported as 3.7% (3 of 82 patients) at 24 weeks, increasing to 10.4% (7 of 67 patients) at 48 weeks, 10.5% (6 of 57 patients) at 72 weeks, and 9.5% (8 of 84 patients) at 96 weeks in one study ipsen.comhres.cafda.govhematologyandoncology.netfda.gov. For carcinoid syndrome patients, less than 2% (2 of 108 patients) developed anti-lanreotide antibodies in Study 730 ipsen.com. In acromegalic patients, the percentage of individuals with putative antibodies at any point after treatment was consistently low, ranging from less than 1% to 4% in specific studies where antibody testing was performed fda.govfda.gov. A study involving patients with thyrotropin-secreting pituitary adenoma reported anti-lanreotide antibodies in three out of thirteen patients (23%), with antibody titers of 1:32 in one patient and 1:2 in two patients jst.go.jp.

The detection of antibody formation is highly dependent on the sensitivity and specificity of the assay used ipsen.comhres.ca. Factors such as assay methodology, sample handling, timing of sample collection, concomitant medications, and underlying disease can also influence the observed incidence of antibody positivity ipsen.comhres.ca. While some instances of temporary antibody detection have been noted nih.gov, assessment for neutralizing antibodies was not consistently conducted across all studies hres.cahematologyandoncology.netfda.gov.

Table 1: Incidence of Anti-Lanreotide Antibody Formation

| Patient Population | Study/Time Point | Incidence of Anti-Lanreotide Antibodies | Citation |

| Enteropancreatic NETs | 24 weeks | 3.7% (3 of 82 patients) | ipsen.comhres.cafda.govhematologyandoncology.netfda.gov |

| Enteropancreatic NETs | 48 weeks | 10.4% (7 of 67 patients) | ipsen.comhres.cafda.govhematologyandoncology.netfda.gov |

| Enteropancreatic NETs | 72 weeks | 10.5% (6 of 57 patients) | ipsen.comhres.cafda.govhematologyandoncology.netfda.gov |

| Enteropancreatic NETs | 96 weeks | 9.5% (8 of 84 patients) | ipsen.comhres.cafda.govhematologyandoncology.netfda.gov |

| Carcinoid Syndrome | Study 730 | < 2% (2 of 108 patients) | ipsen.com |

| Acromegaly | Various studies | < 1% to 4% | fda.govfda.gov |

| Thyrotropin-secreting Pituitary Adenoma | Up to Week 52 | 23% (3 of 13 patients) | jst.go.jp |

Impact of Antibodies on Efficacy and Pharmacokinetics

In several clinical investigations, the presence of anti-lanreotide antibodies did not appear to impact the efficacy or safety of this compound treatment ipsen.comfda.govfda.govfda.gov. Furthermore, studies have indicated that these antibodies generally had no influence on the pharmacokinetics of this compound jst.go.jp.

However, a study evaluating a prolonged-release this compound formulation reported that in two patients where putative anti-lanreotide antibodies were detected, their insulin-like growth factor 1 (IGF-1) levels were not maintained below the age-adjusted upper limit of normal (ULN) until the end of the study tandfonline.com. This observation suggests a potential, albeit not universally consistent, impact of antibody formation on the biochemical efficacy of this compound in some individuals tandfonline.com.

This compound's Effects on the Immune System (Beyond Antitumor Effects)

Beyond its direct anti-proliferative actions on tumor cells, this compound, as a somatostatin (B550006) analog, exerts multiple modulatory effects on the immune system nih.gov. This compound binds with high affinity to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are expressed on various immune cells mdpi.comendocrine-abstracts.org.

The immunomodulatory effects of somatostatin and its analogs, including this compound, extend beyond their direct anti-tumor mechanisms dovepress.comtouchendocrinology.com. These indirect effects encompass the inhibition of the release of growth factors and hormones that promote tumor growth, such as insulin-like growth factor (IGF-1) and vascular endothelial growth factor (VEGF) dovepress.comtouchendocrinology.com. Additionally, this compound can contribute to the reduction of tumor blood flow by suppressing endothelial cell proliferation and can arrest monocyte migration dovepress.comtouchendocrinology.com. Somatostatin has also been shown to regulate cytokine secretion in B- and T-cells, highlighting its broader immunomodulatory role dovepress.com.

In vivo studies conducted on patients with neuroendocrine tumors (NETs) have revealed significant pharmacodynamic effects of this compound on immune function that correlate with clinical responses mdpi.comendocrine-abstracts.orgnih.gov. Specifically, in patients who responded to this compound therapy compared to non-responders, there were reduced effects on Wnt, T cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways in CD8+ T cells mdpi.comendocrine-abstracts.orgnih.gov. Responders also exhibited reduced effects on cytokine and chemokine signaling, alongside greater effects on ubiquitination and proteasome degradation genes mdpi.comendocrine-abstracts.orgnih.govresearchgate.net.

In contrast, in vitro studies investigating the effects of this compound on healthy donor T cells did not consistently show effects on functional immune response parameters, including cytokine production or T cell apoptosis mdpi.comendocrine-abstracts.org. This discrepancy suggests that the observed in vivo immune effects might be influenced by environmental factors within the patient's body, such as interactions with other immune system components, or differences between normal T cells and those found in NET patients mdpi.comendocrine-abstracts.org.

Furthermore, this compound treatment has been observed to promote a Th1 cytotoxic immune-phenotype in patients with NETs originating from intestinal sites nih.govresearchgate.net. Similar results were replicated in vitro using pancreatic NET cell lines, although not in bronchial-derived NET cell lines, indicating a potential site-specific immunomodulatory effect researchgate.net. The exploration of this compound in combination therapies, such as with interleukin-2 (B1167480) (IL-2) for medullary thyroid carcinoma (MTC) and with pembrolizumab (B1139204) for gastroenteropancreatic NETs, further underscores its potential role in modulating immune responses within a therapeutic context mdpi.comresearchgate.netresearchgate.net.

Comparative Effectiveness and Pharmacoeconomic Analyses

Efficacy Comparisons with Other Somatostatin (B550006) Analogs (e.g., Octreotide (B344500) LAR)

The comparative efficacy of Lanreotide (B11836) against other somatostatin analogs, notably Octreotide LAR, has been a subject of extensive research, encompassing both direct comparative studies and real-world data analyses.

Direct Comparative Studies and Meta-Analyses

Direct head-to-head clinical trials comparing the efficacy of this compound and Octreotide LAR are limited across various indications. For instance, no direct comparative studies exist for their use in metastatic gastroenteropancreatic neuroendocrine tumors (GI-NETs) ahdbonline.com. Similarly, for acromegaly, there are no head-to-head studies directly comparing octreotide LAR to this compound depot, although analyses suggest comparable efficacy between the two who.int.

Meta-analyses have provided insights into their relative effectiveness. A meta-analysis focusing on carcinoid syndrome (CS) symptom control confirmed the efficacy of long-acting somatostatin analogs (SSAs). However, direct comparisons of pooled percentages for partial response (PR) or complete response (CR) between octreotide LAR and this compound Autogel (AG) did not reveal a statistically significant difference in controlling either diarrhea or flushing mdpi.com. Specifically, for diarrhea, the pooled percentage of patients achieving PR or CR was 0.67 for this compound (95% confidence interval [CI]: 0.51–0.80) and 0.75 for octreotide (95% CI: 0.51–0.89) mdpi.com.

Another network meta-analysis that included 2059 articles comparing various acromegaly treatments found that while pegvisomant and long-acting this compound demonstrated statistical superiority over placebo, no significant differences were observed when directly comparing this compound and long-acting octreotide. Nevertheless, a trend favoring this compound was noted (relative risk [RR] 95%, CI: 0.74 (0.06–7.91)) eco-vector.com. Smaller studies, often involving patients switching from octreotide LAR to this compound Autogel, have also suggested that this compound Autogel is noninferior to octreotide LAR in achieving biochemical control in acromegaly nih.gov.

Table 1: Pooled Percentage of Patients with Partial or Complete Response for Diarrhea in Carcinoid Syndrome